molecular formula C11H14BrFO B14049600 1-(3-Bromopropyl)-4-ethoxy-2-fluorobenzene

1-(3-Bromopropyl)-4-ethoxy-2-fluorobenzene

Cat. No.: B14049600
M. Wt: 261.13 g/mol
InChI Key: OTPAGZIXYOADDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-4-ethoxy-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromopropyl group, an ethoxy group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-ethoxy-2-fluorobenzene can be synthesized through a multi-step process involving the introduction of the bromopropyl, ethoxy, and fluorine substituents onto the benzene ring. One common method involves the bromination of 1-(4-ethoxy-2-fluorophenyl)propane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-4-ethoxy-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Bromopropyl)-4-ethoxy-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-ethoxy-2-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the bromopropyl group allows for covalent binding to nucleophilic sites in proteins, potentially inhibiting their function. The ethoxy and fluorine substituents can influence the compound’s lipophilicity and electronic properties, affecting its overall biological activity .

Comparison with Similar Compounds

    1-(3-Bromopropyl)-4-methoxy-2-fluorobenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-Bromopropyl)-4-ethoxybenzene: Lacks the fluorine substituent.

    1-(3-Bromopropyl)-2-fluorobenzene: Lacks the ethoxy substituent.

Uniqueness: 1-(3-Bromopropyl)-4-ethoxy-2-fluorobenzene is unique due to the combination of its substituents, which confer specific chemical and physical properties.

Properties

Molecular Formula

C11H14BrFO

Molecular Weight

261.13 g/mol

IUPAC Name

1-(3-bromopropyl)-4-ethoxy-2-fluorobenzene

InChI

InChI=1S/C11H14BrFO/c1-2-14-10-6-5-9(4-3-7-12)11(13)8-10/h5-6,8H,2-4,7H2,1H3

InChI Key

OTPAGZIXYOADDU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)CCCBr)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.